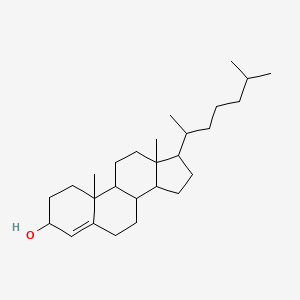![molecular formula C28H29ClN4O2S B12005614 2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 539811-03-5](/img/structure/B12005614.png)
2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(4-terc-butilfenoxi)metil]-4-fenil-4H-1,2,4-triazol-3-il}sulfanil)-N-(3-cloro-2-metilfenil)acetamida es un compuesto orgánico complejo que presenta un anillo triazol, un grupo sulfanyl y varios sustituyentes aromáticos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-({5-[(4-terc-butilfenoxi)metil]-4-fenil-4H-1,2,4-triazol-3-il}sulfanil)-N-(3-cloro-2-metilfenil)acetamida generalmente implica varios pasos:
Formación del anillo triazol: Esto se puede lograr mediante una reacción de ciclación que involucra derivados de hidracina y aldehídos o cetonas apropiados.
Introducción del grupo sulfanyl: Este paso a menudo implica el uso de reactivos de tiol en condiciones básicas para introducir el grupo sulfanyl en el anillo triazol.
Unión de sustituyentes aromáticos: Los sustituyentes aromáticos se pueden introducir mediante reacciones de sustitución nucleofílica, a menudo utilizando compuestos aromáticos halogenados y nucleófilos apropiados.
Acoplamiento final: El paso final implica acoplar el derivado de triazol con 3-cloro-2-metilfenil acetamida utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de sistemas de purificación automatizados para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los anillos aromáticos o al anillo triazol, lo que potencialmente lleva a derivados hidrogenados.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o reducción química utilizando borohidruro de sodio (NaBH4).
Sustitución: Compuestos aromáticos halogenados y nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados hidrogenados de los anillos aromáticos o del anillo triazol.
Sustitución: Diversos derivados aromáticos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se exploran sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades que involucran estrés oxidativo o inflamación.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo triazol y el grupo sulfanyl son grupos funcionales clave que permiten la unión a estos objetivos, potencialmente inhibiendo su actividad o modulando su función. Las vías exactas involucradas pueden variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- **2-({5-[(4-terc-butilfenoxi)metil]-4-fenil-4H-1,2,4-triazol-3-il}sulfanil)-N-(3-cloro-2-metilfenil)acetamida comparte similitudes estructurales con otros derivados de triazol y compuestos que contienen sulfanyl.
Arquitecturas puenteadas por disilano: Estos compuestos presentan una deslocalización de electrones σ intramolecular única y se utilizan en materiales optoelectrónicos.
Derivados de haluros de arilo: Compuestos como el 1-bencil 2-metil (2S,4R)-4-((4-bromoisoindolina-2-carbonil)oxi) se utilizan en síntesis complejas.
Singularidad
La singularidad de 2-({5-[(4-terc-butilfenoxi)metil]-4-fenil-4H-1,2,4-triazol-3-il}sulfanil)-N-(3-cloro-2-metilfenil)acetamida radica en su combinación de un anillo triazol, un grupo sulfanyl y múltiples sustituyentes aromáticos, que confieren reactividad química específica y potencial actividad biológica.
Propiedades
Número CAS |
539811-03-5 |
|---|---|
Fórmula molecular |
C28H29ClN4O2S |
Peso molecular |
521.1 g/mol |
Nombre IUPAC |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29ClN4O2S/c1-19-23(29)11-8-12-24(19)30-26(34)18-36-27-32-31-25(33(27)21-9-6-5-7-10-21)17-35-22-15-13-20(14-16-22)28(2,3)4/h5-16H,17-18H2,1-4H3,(H,30,34) |
Clave InChI |
XPNDUGMQMVZBPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)







![1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B12005603.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)


